molecular formula C12H9Cl2NO2S B14609287 2-[(2,6-Dichlorophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine CAS No. 60263-83-4

2-[(2,6-Dichlorophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine

Cat. No.: B14609287
CAS No.: 60263-83-4
M. Wt: 302.2 g/mol
InChI Key: JEHFGWQCIBRYMA-UHFFFAOYSA-N
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Description

2-[(2,6-Dichlorophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine is a chemical compound with a complex structure that includes a dichlorophenyl group, a methanesulfinyl group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,6-Dichlorophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine typically involves multiple steps. One common method includes the reaction of 2,6-dichlorobenzyl chloride with sodium methanesulfinate to form the corresponding sulfone. This intermediate is then reacted with pyridine-1-oxide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and temperature control are critical factors in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[(2,6-Dichlorophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound .

Scientific Research Applications

2-[(2,6-Dichlorophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2,6-Dichlorophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a compound of significant interest in scientific research .

Properties

CAS No.

60263-83-4

Molecular Formula

C12H9Cl2NO2S

Molecular Weight

302.2 g/mol

IUPAC Name

2-[(2,6-dichlorophenyl)methylsulfinyl]-1-oxidopyridin-1-ium

InChI

InChI=1S/C12H9Cl2NO2S/c13-10-4-3-5-11(14)9(10)8-18(17)12-6-1-2-7-15(12)16/h1-7H,8H2

InChI Key

JEHFGWQCIBRYMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=[N+](C(=C1)S(=O)CC2=C(C=CC=C2Cl)Cl)[O-]

Origin of Product

United States

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